molecular formula C4H5N3OS B194325 n-(1,3,4-Thiadiazol-2-yl)acetamide CAS No. 5393-55-5

n-(1,3,4-Thiadiazol-2-yl)acetamide

Cat. No. B194325
CAS RN: 5393-55-5
M. Wt: 143.17 g/mol
InChI Key: YOGFGFKRNRQDMF-UHFFFAOYSA-N
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Description

“N-(1,3,4-Thiadiazol-2-yl)acetamide” is a compound that can be used as a reference standard for pharmaceutical testing . It is related to Acetazolamide, a potent carbonic anhydrase inhibitor .


Synthesis Analysis

A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular formula of “n-(1,3,4-Thiadiazol-2-yl)acetamide” is C4H5N3OS . The structural formula can be found in the reference .


Chemical Reactions Analysis

The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .


Physical And Chemical Properties Analysis

“N-(1,3,4-Thiadiazol-2-yl)acetamide” is a white to faintly yellowish white crystalline, odorless powder, weakly acidic, very slightly soluble in water and slightly soluble in alcohol .

Scientific Research Applications

  • Anticancer Properties : N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives showed promising cytotoxic activity against MCF7 and A549 cancer cells (Çevik et al., 2020).

  • Antifungal and Insecticidal Activities : N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a substituent of 1,3,4-thiadiazole exhibited antifungal and insecticidal activities (Bing-se, 2013).

  • Anticancer Screening of Imidazothiadiazole Analogs : N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds showed significant cytotoxic results against breast cancer (Abu-Melha, 2021).

  • Anticholinesterase Activity and Cytotoxicity : Certain amide derivatives of N-(Benzothiazol-2-yl)-2-[(5-amino/methyl-1,3,4-thiadiazol-2-yl)thio]acetamide showed potential anticholinesterase properties (Altıntop et al., 2012).

  • Anticonvulsant Activity : N-(5-(Substituted)-1, 3, 4-thiadiazol-2-yl)-2-((5-(substituted)-4H-1, 2, 4-triazol-3-yl) amino) acetamide derivatives were synthesized and evaluated for their anticonvulsant effect (Rishipathak et al., 2020).

  • Biological Modification of Acetazolamide : Derivatives of acetazolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide) showed promise in biological modification, hinting at potential medical applications (Sokolov & Aksinenko, 2012).

Safety And Hazards

When handling “n-(1,3,4-Thiadiazol-2-yl)acetamide”, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGFGFKRNRQDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202221
Record name 2-Acetylamino-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(1,3,4-Thiadiazol-2-yl)acetamide

CAS RN

5393-55-5
Record name N-1,3,4-Thiadiazol-2-ylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5393-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetylamino-1,3,4-thiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005393555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5393-55-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4729
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Acetylamino-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETAMIDOTHIADIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26F2JM0PP8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
WS Hamama, MA Gouda, MH Badr… - Medicinal Chemistry …, 2013 - Springer
Reaction of 2-amino-1,3,4-thiadiazole (1) with chloroacetyl chloride afforded the chloroacetamide 2 which used as starting compound for the synthesis of 2-thiocyanatoacetamide 3 and …
Number of citations: 39 link.springer.com
S Tummanapalli, S Bodige, KC Gulipalli, S Endoori… - Tetrahedron …, 2022 - Elsevier
Among all biologically active sulfonamides, primary sulfonamides possessing terminal SO 2 NH 2 group occupy special place due to their high zinc binding capability which has been …
Number of citations: 2 www.sciencedirect.com
SI Kovalenko, IS Nosulenko, AY Voskoboynik… - Scientia …, 2012 - mdpi.com
The series of novel NR-2-[(3-R-2-oxo-2 H-[1, 2, 4] triazino [2, 3-c] quinazolin-6-yl) thio] acetamides with thiazole and thiadiazole fragments in a molecule were obtained by alkylation of …
Number of citations: 28 www.mdpi.com
A Aliabadi - Anti-Cancer Agents in Medicinal Chemistry …, 2016 - ingentaconnect.com
In recent years, researchers like medicinal chemists in the field of medicinal chemistry have widely utilized the 1,3,4-thiadiazole nucleus to investigate its biological and pharmacological …
Number of citations: 46 www.ingentaconnect.com
MAA Abdel‐Aal, SA Abdel‐Aziz… - Archiv der …, 2019 - Wiley Online Library
Different studies about the anticancer potential of several medically used antibacterial fluoroquinolones have been established. Fluoroquinolone derivatives, like some anti‐cancer …
Number of citations: 41 onlinelibrary.wiley.com
Q Li, J Ren, F Dong, Y Feng, G Gu, Z Guo - Carbohydrate research, 2013 - Elsevier
A groups of novel water soluble chitosan derivatives containing 1,3,4-thiadiazole group were synthesized including 1,3,4-thiadiazole (TPCTS), 2-methyl-1,3,4-thiadiazole (MTPCTS), …
Number of citations: 55 www.sciencedirect.com
RM Shaban, N Samir, YM Nissan, KAM Abouzid - RSC advances, 2023 - pubs.rsc.org
In continuation of our efforts to discover new structural chemotypes with significant chemotherapeutic activities, a novel series of pyrazolo[3,4-d]pyrimidine-based compounds linked to a …
Number of citations: 1 pubs.rsc.org
OM Antypenko, LM Antypenko, SI Kovalenko… - Arabian Journal of …, 2016 - Elsevier
The death rate from cancer and infectious diseases is still very high, therefore research in this area is extremely important and promising as in medical, so in economic point of view. …
Number of citations: 18 www.sciencedirect.com
IG Salado, M Redondo, ML Bello, C Perez… - Journal of Medicinal …, 2014 - ACS Publications
Amyotrophic lateral sclerosis (ALS) is a neurodegenerative disease where motor neurons in cortex, brain stem, and spinal cord die progressively, resulting in muscle wasting, paralysis, …
Number of citations: 117 pubs.acs.org
S Vaas, MO Zimmermann, D Schollmeyer… - Journal of Medicinal …, 2023 - ACS Publications
As an orthogonal principle to the established (hetero)aryl halides, we herein highlight the usefulness of CF 2 X (X = Cl, Br, or I) moieties. Using tool compounds bearing CF 2 X moieties, …
Number of citations: 1 pubs.acs.org

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